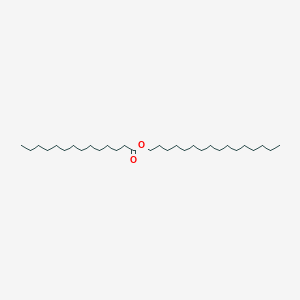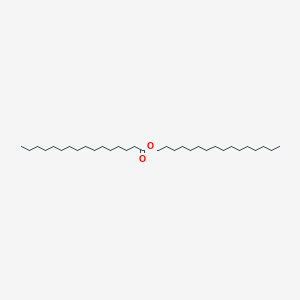![molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6](/img/structure/B143561.png)
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学研究应用
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
相似化合物的比较
Similar Compounds
N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.
2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.
Uniqueness
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
属性
CAS 编号 |
131230-67-6 |
|---|---|
分子式 |
C10H8ClF2NO |
分子量 |
231.62 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
InChI 键 |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
规范 SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Key on ui other cas no. |
131230-67-6 |
同义词 |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)










